Biochemical Potency: GK13S vs LDN-57444 vs Enantiomer GK13R
In a fluorescence polarization assay using recombinant UCHL1 (Ub‑Lys‑TAMRA substrate, 1 h fixed incubation), GK13S inhibited UCHL1 with an IC50 of 50 nM, compared to 129 nM for the parent inhibitor and ~2 µM for the stereoisomer (GK13R), representing a 40‑fold potency gain from stereochemistry alone [1]. The widely used UCHL1 inhibitor LDN‑57444 has a reported IC50 of 0.88 µM (880 nM) under comparable conditions, making GK13S approximately 17.6‑fold more potent .
| Evidence Dimension | Recombinant UCHL1 inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Enantiomer GK13R: IC50 ≈ 2 µM; Parent inhibitor: IC50 = 129 nM; LDN-57444: IC50 = 0.88 µM |
| Quantified Difference | 17.6-fold more potent than LDN-57444; 40-fold more potent than enantiomer; 2.6-fold more potent than parent |
| Conditions | Recombinant UCHL1; Ub-Lys-TAMRA FP assay; 1 h fixed incubation time |
Why This Matters
For biochemical screening and assay development, GK13S provides low-nanomolar potency that reduces compound consumption and enables complete target saturation at concentrations where LDN-57444 requires >17× higher dosing.
- [1] Grethe C, Schmidt M, Kipka GM, O'Dea R, Gallant K, Janning P, Gersch M. Structural basis for specific inhibition of the deubiquitinase UCHL1. Nat Commun. 2022;13(1):5950. Fig. 3. View Source
